4-methyl-2-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamido)-N-phenylthiazole-5-carboxamide
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Description
4-methyl-2-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamido)-N-phenylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H17N5O4S and its molecular weight is 399.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Novel Compounds with Anticancer and Anti-inflammatory Properties
Researchers have focused on synthesizing novel derivatives that exhibit significant biological activities, such as anticancer and anti-inflammatory effects. For instance, Rahmouni et al. (2016) developed a series of pyrazolopyrimidines derivatives showing cytotoxic activities against cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammatory processes. Similarly, Abu‐Hashem et al. (2020) explored the synthesis of compounds derived from visnaginone and khellinone, demonstrating COX-1/COX-2 inhibition and notable analgesic and anti-inflammatory activities (Rahmouni et al., 2016) (Abu‐Hashem et al., 2020).
Antimicrobial Activity
The development of compounds with antimicrobial properties is another significant area of research. Studies have synthesized and evaluated the antimicrobial activities of various derivatives, revealing promising agents against bacterial and fungal pathogens. For example, Abdel-rahman et al. (2002) and Hossan et al. (2012) reported on the synthesis of pyrimidinone and oxazinone derivatives fused with thiophene rings, showing good antibacterial and antifungal activities (Abdel-rahman et al., 2002) (Hossan et al., 2012).
Enaminones as Building Blocks for Novel Syntheses
Research into the use of enaminones as building blocks for synthesizing substituted pyrazoles with potential antitumor and antimicrobial activities has been conducted. Riyadh (2011) developed novel N-arylpyrazole-containing enaminones that were transformed into various derivatives, some of which exhibited cytotoxic effects against cancer cell lines comparable to standard treatments (Riyadh, 2011).
Antitubercular Activity
Venugopala et al. (2016) designed and synthesized novel derivatives targeting Mycobacterium tuberculosis. These compounds demonstrated promising in vitro antitubercular activity, highlighting the potential for developing new therapeutic agents against tuberculosis (Venugopala et al., 2016).
Properties
IUPAC Name |
4-methyl-2-[[2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)acetyl]amino]-N-phenyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c1-9-12(15(25)23-17(27)19-9)8-13(24)22-18-20-10(2)14(28-18)16(26)21-11-6-4-3-5-7-11/h3-7H,8H2,1-2H3,(H,21,26)(H,20,22,24)(H2,19,23,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UASKFXVCKPGMHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CC(=O)NC2=NC(=C(S2)C(=O)NC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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